4-methyl-2-nitro-1-propylsulfonylbenzene
Description
4-Methyl-2-nitro-1-propylsulfonylbenzene is a substituted aromatic compound featuring a sulfonyl group (-SO₂-), a nitro group (-NO₂), and a methyl group (-CH₃) on a benzene ring. Its structure is characterized by:
- Sulfonyl functionality: Enhances electrophilic substitution reactivity and stability.
- Nitro group: A strong electron-withdrawing group, directing further substitution reactions to specific positions.
- Methyl group: A weak electron-donating group that influences steric and electronic properties.
Structural determination of such molecules often employs X-ray crystallography, with refinement programs like SHELXL being widely used .
Properties
Molecular Formula |
C10H13NO4S |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
4-methyl-2-nitro-1-propylsulfonylbenzene |
InChI |
InChI=1S/C10H13NO4S/c1-3-6-16(14,15)10-5-4-8(2)7-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
KNJPDBYNNWJOCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=C(C=C(C=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-nitro-1-propylsulfonylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methyl-1-(propylsulfonyl)benzene using a mixture of concentrated sulfuric acid and nitric acid . The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-nitro-1-propylsulfonylbenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methyl and propylsulfonyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Nitration: Concentrated sulfuric acid and nitric acid mixture.
Major Products Formed
Reduction: 4-Methyl-2-amino-1-(propylsulfonyl)benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-methyl-2-nitro-1-propylsulfonylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-nitro-1-propylsulfonylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can enhance the compound’s solubility and reactivity. The specific pathways and molecular targets depend on the context of its application, such as its role as an intermediate in chemical synthesis or its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
2-Nitro-1-propylsulfonylbenzene (No Methyl Group): Impact of Methyl Absence: Reduced steric hindrance and altered electronic properties. The methyl group in the original compound increases lipophilicity, affecting solubility and biological activity.
4-Methyl-1-propylsulfonylbenzene (No Nitro Group): Role of Nitro Group: The nitro group significantly lowers electron density at the ortho and para positions, making the compound more reactive toward nucleophilic attack compared to its non-nitro counterpart.
4-Chloro-2-nitro-1-propylsulfonylbenzene (Methyl replaced with Chloro) :
- Electron-Withdrawing vs. Electron-Donating Substituents : Chloro (stronger electron-withdrawing) increases acidity of adjacent protons and alters reaction pathways compared to methyl.
Physicochemical Properties
| Compound | Melting Point (°C) | LogP (Lipophilicity) | Solubility (mg/mL, H₂O) |
|---|---|---|---|
| 4-Methyl-2-nitro-1-propylsulfonylbenzene | 112–114 | 2.3 | 0.45 |
| 2-Nitro-1-propylsulfonylbenzene | 98–100 | 1.8 | 1.2 |
| 4-Chloro-2-nitro-1-propylsulfonylbenzene | 125–127 | 2.7 | 0.12 |
Research Findings and Limitations
- Synthetic Challenges : Steric hindrance from the methyl group complicates further functionalization at the ortho position.
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 220°C, lower than chloro-substituted analogs (250°C).
- Biological Activity: Preliminary studies suggest moderate herbicidal activity, outperforming non-methylated analogs but underperforming compared to chloro derivatives.
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